Cas no 944903-03-1 (({imidazo1,2-apyrazin-3-yl}methyl)(methyl)amine)

({Imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine is a heterocyclic amine derivative featuring an imidazo[1,2-a]pyrazine core, a structure of interest in medicinal chemistry due to its potential as a pharmacophore. This compound exhibits notable reactivity and selectivity, making it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its fused bicyclic system enhances binding affinity and metabolic stability, while the methylamine substituent provides a versatile handle for further functionalization. The compound is typically handled under inert conditions due to its sensitivity. Its precise physicochemical properties and applications depend on specific derivatization, but it remains a promising scaffold for drug discovery and chemical research.
({imidazo1,2-apyrazin-3-yl}methyl)(methyl)amine structure
944903-03-1 structure
Product name:({imidazo1,2-apyrazin-3-yl}methyl)(methyl)amine
CAS No:944903-03-1
MF:C8H10N4
MW:162.19180059433
CID:5906397
PubChem ID:55262504

({imidazo1,2-apyrazin-3-yl}methyl)(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 1-IMIDAZO[1,2-A]PYRAZIN-3-YL-N-METHYLMETHANAMINE
    • Imidazo[1,2-a]pyrazine-3-methanamine, N-methyl-
    • 1-(Imidazo[1,2-a]pyrazin-3-yl)-N-methylmethanamine
    • 944903-03-1
    • ({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine
    • AKOS006302520
    • AB61240
    • EN300-1852961
    • ({imidazo1,2-apyrazin-3-yl}methyl)(methyl)amine
    • Inchi: 1S/C8H10N4/c1-9-4-7-5-11-8-6-10-2-3-12(7)8/h2-3,5-6,9H,4H2,1H3
    • InChI Key: PYGWHRHSVPTCAG-UHFFFAOYSA-N
    • SMILES: C12=NC=C(CNC)N1C=CN=C2

Computed Properties

  • Exact Mass: 162.090546336g/mol
  • Monoisotopic Mass: 162.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • pka: 8.90±0.10(Predicted)

({imidazo1,2-apyrazin-3-yl}methyl)(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1852961-0.1g
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine
944903-03-1
0.1g
$615.0 2023-09-18
Enamine
EN300-1852961-5.0g
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine
944903-03-1
5g
$2858.0 2023-05-26
Enamine
EN300-1852961-0.05g
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine
944903-03-1
0.05g
$587.0 2023-09-18
Enamine
EN300-1852961-0.5g
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine
944903-03-1
0.5g
$671.0 2023-09-18
Enamine
EN300-1852961-1.0g
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine
944903-03-1
1g
$986.0 2023-05-26
Enamine
EN300-1852961-5g
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine
944903-03-1
5g
$2028.0 2023-09-18
Enamine
EN300-1852961-10g
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine
944903-03-1
10g
$3007.0 2023-09-18
Enamine
EN300-1852961-0.25g
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine
944903-03-1
0.25g
$642.0 2023-09-18
Enamine
EN300-1852961-2.5g
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine
944903-03-1
2.5g
$1370.0 2023-09-18
Enamine
EN300-1852961-10.0g
({imidazo[1,2-a]pyrazin-3-yl}methyl)(methyl)amine
944903-03-1
10g
$4236.0 2023-05-26

Additional information on ({imidazo1,2-apyrazin-3-yl}methyl)(methyl)amine

Comprehensive Overview of ({imidazo1,2-apyrazin-3-yl}methyl)(methyl)amine (CAS No. 944903-03-1)

({imidazo1,2-apyrazin-3-yl}methyl)(methyl)amine, identified by its CAS No. 944903-03-1, is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the imidazo[1,2-a]pyrazine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The unique structural features of this molecule, including its methylamine substitution, make it a promising candidate for drug discovery and development.

In recent years, the scientific community has shown growing interest in imidazo[1,2-a]pyrazine derivatives due to their potential therapeutic applications. Researchers are particularly focused on their role as kinase inhibitors, which are crucial in targeting various diseases, including cancer and inflammatory disorders. The compound ({imidazo1,2-apyrazin-3-yl}methyl)(methyl)amine is often explored in the context of structure-activity relationship (SAR) studies, where its molecular modifications are evaluated for enhanced efficacy and selectivity.

One of the key reasons for the popularity of CAS No. 944903-03-1 in research is its versatility. The compound's scaffold serves as a foundation for designing novel small-molecule drugs, especially in the field of precision medicine. With the rise of personalized treatment approaches, scientists are increasingly investigating how derivatives of this compound can be tailored to individual patient profiles. This aligns with current trends in AI-driven drug discovery, where computational models predict the optimal chemical structures for specific biological targets.

Another area of interest is the compound's potential in central nervous system (CNS) drug development. The imidazo[1,2-a]pyrazine core is known to exhibit good blood-brain barrier permeability, making it a valuable template for designing drugs targeting neurological conditions. Recent studies have explored its derivatives for applications in neurodegenerative diseases and psychiatric disorders, addressing some of the most pressing healthcare challenges today.

From a synthetic chemistry perspective, ({imidazo1,2-apyrazin-3-yl}methyl)(methyl)amine offers numerous opportunities for innovation. Its synthesis often involves multicomponent reactions and catalytic transformations, which are areas of active research in green chemistry. The push for sustainable and environmentally friendly synthetic methods has led to the development of novel protocols for producing this compound with higher yields and lower environmental impact.

In addition to its pharmaceutical applications, CAS No. 944903-03-1 is also studied in material science. The imidazo[1,2-a]pyrazine moiety contributes to the design of organic electronic materials, such as light-emitting diodes (OLEDs) and photovoltaic cells. This interdisciplinary relevance underscores the compound's importance in both life sciences and advanced technologies.

For researchers and industry professionals, understanding the physicochemical properties of ({imidazo1,2-apyrazin-3-yl}methyl)(methyl)amine is critical. Its solubility, stability, and reactivity profiles are thoroughly documented in scientific literature, providing a solid foundation for further experimentation. Additionally, the compound's spectroscopic data (e.g., NMR, MS) is widely available, facilitating its identification and characterization in various settings.

As the demand for novel therapeutic agents continues to grow, imidazo[1,2-a]pyrazine derivatives like CAS No. 944903-03-1 remain at the forefront of medicinal chemistry. Their ability to interact with multiple biological targets while maintaining favorable pharmacokinetic properties makes them indispensable in modern drug development. Future research will likely focus on optimizing these compounds for clinical use, leveraging advances in high-throughput screening and computational modeling.

In conclusion, ({imidazo1,2-apyrazin-3-yl}methyl)(methyl)amine represents a fascinating and multifaceted compound with broad applications across science and technology. Its significance in drug discovery, material science, and sustainable chemistry ensures that it will remain a subject of intense study for years to come. For those interested in exploring its potential further, numerous resources are available, including peer-reviewed journals, patent databases, and specialized chemical catalogs.

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